molecular formula C19H15ClFN3O2 B5720061 N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide

Cat. No. B5720061
M. Wt: 371.8 g/mol
InChI Key: GHGMKFVVCOBCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide is a synthetic compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide is its potential use as a fluorescent probe for the detection of reactive oxygen species. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide. These include investigating its potential use as an antitumor agent, exploring its mechanism of action, and developing new synthetic methods for its production. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide involves the reaction of 4-chlorobenzohydrazide with allyl bromide in the presence of potassium carbonate to form N-allyl-4-chlorobenzohydrazide. This intermediate is then reacted with 3-fluorobenzoyl chloride and sodium azide to form the final product.

Scientific Research Applications

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide has been shown to possess a range of biological activities, including antifungal, antibacterial, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c1-2-10-24(19(25)14-4-3-5-16(21)11-14)12-17-22-18(23-26-17)13-6-8-15(20)9-7-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGMKFVVCOBCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-(prop-2-en-1-yl)benzamide

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